N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide
描述
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide, also known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease. TAK-915 is a potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme, which is involved in the regulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in the brain.
作用机制
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide exerts its pharmacological effects by selectively inhibiting the PDE2A enzyme, which is highly expressed in the brain and plays a critical role in the regulation of cAMP and cGMP signaling pathways. By inhibiting PDE2A, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide increases the levels of cAMP and cGMP in the brain, which in turn enhances synaptic plasticity and improves cognitive function.
Biochemical and Physiological Effects:
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has been shown to increase the levels of cAMP and cGMP in the brain, which are critical second messengers involved in synaptic plasticity and cognitive function. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a key factor in the maintenance and growth of neurons in the brain.
实验室实验的优点和局限性
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has several advantages for use in laboratory experiments, including its potent and selective inhibition of PDE2A, its favorable pharmacokinetic and pharmacodynamic properties, and its ability to improve cognitive function in preclinical and clinical models of cognitive impairment. However, there are also some limitations to the use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide in laboratory experiments, including its high cost and the need for specialized equipment and expertise to synthesize and administer the drug.
未来方向
There are several potential future directions for the development and use of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide, including:
1. Further preclinical and clinical studies to evaluate the safety and efficacy of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide in treating cognitive impairment associated with schizophrenia and Alzheimer's disease.
2. Development of more potent and selective PDE2A inhibitors with improved pharmacokinetic and pharmacodynamic properties.
3. Investigation of the potential use of PDE2A inhibitors in other neurological disorders, such as Parkinson's disease and Huntington's disease.
4. Exploration of the mechanisms underlying the cognitive-enhancing effects of PDE2A inhibitors, including the role of cAMP, cGMP, and BDNF signaling pathways.
5. Identification of biomarkers that can be used to predict response to PDE2A inhibitors and to monitor treatment efficacy.
In conclusion, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide is a promising new drug that has the potential to improve cognitive function in patients with schizophrenia and Alzheimer's disease. Further research is needed to fully understand the mechanisms underlying the cognitive-enhancing effects of PDE2A inhibitors and to identify new and improved therapies for the treatment of cognitive impairment in neurological disorders.
科学研究应用
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has been extensively studied in preclinical models of cognitive impairment and has shown promising results in improving cognitive function and memory in animal models of schizophrenia and Alzheimer's disease. N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-(3-nitrophenyl)-2-furamide has also been evaluated in human clinical trials, where it has demonstrated a favorable safety profile and significant improvements in cognitive function in patients with schizophrenia.
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c21-11-15-14-6-1-2-7-18(14)28-20(15)22-19(24)17-9-8-16(27-17)12-4-3-5-13(10-12)23(25)26/h3-5,8-10H,1-2,6-7H2,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGNQTUJKHJNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)furan-2-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。